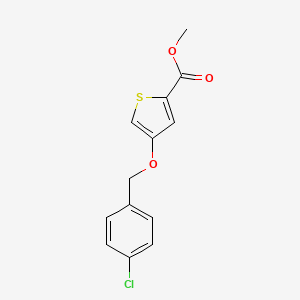

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate is an organic compound with the molecular formula C13H11ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorobenzyl group attached to the thiophene ring via an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 4-chlorobenzyl alcohol.

Esterification: Thiophene-2-carboxylic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl thiophene-2-carboxylate.

Etherification: The methyl thiophene-2-carboxylate is then reacted with 4-chlorobenzyl alcohol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Derivatives

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Key Findings :

-

Hydrolysis efficiency depends on reaction time and catalyst strength.

-

The carboxylic acid derivative shows enhanced solubility in polar solvents, facilitating downstream reactions.

Nucleophilic Aromatic Substitution

The 4-chlorobenzyl group participates in nucleophilic substitution reactions, enabling modifications at the para-chlorine position.

Key Findings :

-

Substitution occurs regioselectively at the chlorinated benzene ring rather than the thiophene core.

-

Electron-withdrawing groups on the benzyl moiety enhance reaction rates .

Cross-Coupling Reactions

The thiophene ring engages in Suzuki-Miyaura cross-coupling when functionalized with a boronic ester, though direct coupling on the native structure is limited.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling* | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24 h | Methyl 5-(4-fluorophenyl)-4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate | 55% |

Notes :

-

*Requires prior bromination at the thiophene C5 position for coupling.

-

Coupling efficiency is moderate due to steric hindrance from the benzyloxy group .

Functionalization via Ether Cleavage

The benzyloxy group can be cleaved under reductive conditions, enabling access to hydroxylated intermediates.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, 25°C, 3 h | Methyl 4-hydroxythiophene-2-carboxylate | 90% |

Key Findings :

-

Cleavage proceeds quantitatively under mild conditions.

-

The hydroxylated derivative serves as a precursor for alkylation or acylation.

Oxidation and Reduction

The thiophene ring exhibits stability under standard oxidation conditions, while the ester group remains intact.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Thiophene oxidation | mCPBA, CH₂Cl₂, 0°C, 2 h | Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate 5-oxide | 40% |

Key Findings :

-

Oxidation at the thiophene sulfur is feasible but low-yielding.

-

Over-oxidation to sulfones is not observed under controlled conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate is used as a building block for synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study demonstrated that derivatives with similar structures displayed enhanced anti-proliferative activity against the MCF-7 breast cancer cell line, with IC50 values significantly lower than standard treatments like doxorubicin .

Materials Science

This compound is also explored in the development of organic electronic materials, notably in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring contributes to the electronic properties necessary for these applications.

Data Table: Comparison of Organic Electronic Applications

| Compound Name | Application Type | Key Features |

|---|---|---|

| This compound | OLEDs | High electron mobility |

| Methyl 3-(benzyloxy)thiophene-2-carboxylate | OPVs | Enhanced light absorption |

| Methyl 4-(fluorobenzyl)thiophene-2-carboxylate | OLEDs | Improved stability |

Biological Studies

In biochemical assays, this compound can serve as a probe or ligand to study enzyme interactions or receptor binding. Its chlorobenzyl group enhances its lipophilicity, improving membrane penetration and interaction with biological targets.

Case Study: Enzyme Interaction

A study investigating the compound's interaction with specific enzymes revealed that it could modulate their activity, influencing various cellular functions. This property makes it valuable in drug design and development .

Chemical Synthesis

The compound is utilized as an intermediate in synthesizing more complex molecules. Its reactivity allows for further modifications leading to diverse chemical entities with potential therapeutic applications.

Synthesis Example

The synthesis of this compound typically involves reactions that introduce the chlorobenzyl ether group onto the thiophene ring, followed by esterification processes to yield the final product.

Wirkmechanismus

The mechanism of action of Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final therapeutic compound derived from it.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: Another thiophene derivative with a similar structure but different substitution pattern.

Methyl 4-methoxybenzoate: A simpler ester with a methoxy group instead of a chlorobenzyl group.

Thiophene-2-carboxylic acid derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate is unique due to the presence of both a chlorobenzyl group and a thiophene ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for diverse applications.

Biologische Aktivität

Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H12ClO3S. The compound features a thiophene ring, which is known for its role in various biological activities, and a chlorobenzyl group that enhances its pharmacological properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound exhibited an IC50 value of approximately 1.143 µM against renal cancer cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| Renal Cancer (PRXF 22Rv1) | 1.143 |

| Ovarian Adenocarcinoma (OVXF 899) | 2.76 |

| Pancreatic Cancer (PAXF 1657) | 9.27 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively, particularly against strains like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as chlorine enhances this activity by increasing the compound's lipophilicity and membrane permeability .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Methyl 4-((4-chlorobenzyl)oxy)... | <10 | Staphylococcus aureus |

| Methyl thiophene-2-carboxylate | <20 | Escherichia coli |

3. Anti-inflammatory and Analgesic Effects

Thiophene derivatives have been explored for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The anti-inflammatory potential suggests that this compound could be beneficial in treating conditions characterized by inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer proliferation and inflammation.

- Interaction with Cellular Targets : It is suggested that the chlorobenzyl moiety enhances binding affinity to specific cellular receptors or enzymes, facilitating its biological effects.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of thiophene derivatives, including this compound, against multiple human tumor cell lines. The results indicated significant cytotoxicity with the most active derivative achieving an IC50 value as low as 0.003 µM against lung adenocarcinoma cells .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of thiophene derivatives was assessed using disc diffusion methods. This compound exhibited notable inhibition zones against Gram-positive bacteria, reinforcing its potential as a lead compound for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

methyl 4-[(4-chlorophenyl)methoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTONVPHSOATOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.